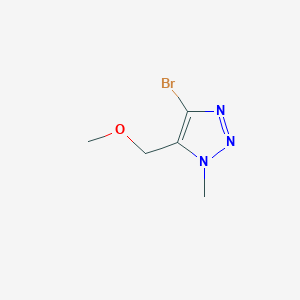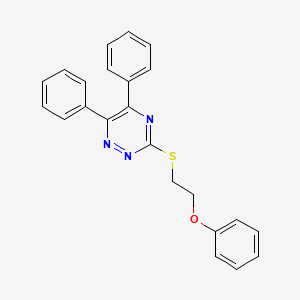
N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
作用机制
The mechanism of action of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its binding to the dopamine D3 receptor, which leads to the modulation of dopamine signaling in the brain. This compound has been shown to exhibit high selectivity towards the dopamine D3 receptor, which makes it a promising candidate for the development of novel therapeutics for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its binding to the dopamine D3 receptor. This compound has been shown to modulate dopamine signaling in the brain, which can lead to various effects, including changes in mood, behavior, and cognition. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of using N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide in lab experiments include its high selectivity towards the dopamine D3 receptor, its low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its relatively low solubility, which can make it challenging to work with in certain experimental conditions.
未来方向
There are several future directions for the research and development of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide. These include:
1. Further exploration of the potential therapeutic applications of this compound in neurological disorders, including addiction and schizophrenia.
2. Development of novel PET imaging agents based on the structure of this compound for the dopamine D3 receptor.
3. Investigation of the potential of this compound as a tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes.
4. Synthesis and evaluation of analogs of this compound to optimize its pharmacokinetic properties and selectivity towards the dopamine D3 receptor.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Its high selectivity towards the dopamine D3 receptor, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully explore the potential of this compound in various applications and to optimize its properties for specific uses.
合成方法
The synthesis of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves the reaction of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid with N-benzylpiperidin-2-one in the presence of a coupling agent and a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding affinity towards the dopamine D3 receptor, which is implicated in various neurological disorders, including addiction and schizophrenia. Additionally, this compound has been studied for its potential as a PET imaging agent for the dopamine D3 receptor.
属性
IUPAC Name |
N-benzyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)16-23-22-15(26-16)13-6-8-24(9-7-13)11-14(25)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUCRPKWYWISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2623181.png)





![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)